molecular formula C15H19NO B1267769 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one CAS No. 889-31-6

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B1267769
CAS RN: 889-31-6
M. Wt: 229.32 g/mol
InChI Key: CCAHMSNAFCNUPX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one involves the tautomerization of its enol-imine form, a process confirmed through nuclear magnetic resonance spectroscopy. The enol-imine is synthesized by suspending dimedone in hexane and reacting it with benzylamine, where chelated water formed in the initial condensation acts as an active exchange agent to enhance the tautomerization rate. This method provides a novel approach to isolating the pure enol-imine tautomeric form, which is stable under refrigeration for over six months (Kikta & Bieron, 1976).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through X-ray single-crystal diffraction, revealing insights into the conformations and intramolecular interactions within the molecule. For instance, the crystal structure of a closely related compound was determined, showing that cyclohexenone rings adopt different conformations and the structure is stabilized by several intramolecular hydrogen bonds (Shi et al., 2007).

Chemical Reactions and Properties

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, forming different derivatives depending on the reactants involved. For example, its reaction with carbon disulfide followed by alkylation produces butyl and glycosyl carbodithioates, showcasing its versatility as a reactant for synthesizing a range of chemical entities (El Ashry et al., 2011).

Physical Properties Analysis

The physical properties of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one derivatives have been studied, including their stability and conformations. For example, the stability of its enol-imine form under refrigeration for over six months indicates significant implications for storage and handling (Kikta & Bieron, 1976).

Chemical Properties Analysis

The chemical properties of 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one are highlighted by its reactivity in forming various chemical derivatives. The compound's ability to undergo tautomerization and react with different chemicals to form a wide array of derivatives showcases its chemical versatility and potential as a building block in organic synthesis (El Ashry et al., 2011).

Scientific Research Applications

Tautomerization and Synthesis

  • The formation of 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one proceeds through the initial formation of its enol-imine tautomer. This enol-imine tautomer was isolated through a novel synthesis involving the suspension of dimedone in hexane. Nuclear magnetic resonance spectroscopy confirmed the tautomerization, highlighting a moving peak in the spectra which indicates the transition from enol-imine to 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one (Kikta & Bieron, 1976).

Structural Characterization and Potential Medical Use

  • Studies on substituted vinylic benzamides, including 3-N-(benzylamino)cyclohex-2-en-1-one, aimed to elucidate structural parameters necessary for anticonvulsant activity. Benzylamines showed significant anti-maximal electroshock seizure (MES) activity, highlighting the importance of their three-dimensional structures (Foster et al., 1999).

Chemical Reactions and Novel Compounds

  • A range of novel compounds, such as 7H-7-methoxycarbonyl- and 7-benzoyl-11-aryl-3,3-dimethyl-1,2,3,4,10,11-hexahydro-5H-dibenzo[b,e]-1,4-diazepin-1-ones, were synthesized using reactions involving 3-(5- and 5,6-substituted 2-aminophenylamino)-5,5-dimethylcyclohex-2-en-ones (Tonkikh et al., 2004).

Molecular Structure Analysis

  • The molecular structure of compounds like 3-hydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one was analyzed, revealing slightly distorted envelope conformations and intramolecular interactions (Yang et al., 2011).

Enaminoketones Studies

  • Research on N-substituted 3-amino-2-cyclohexen-1-ones and related compounds, including 3-benzylamino-5,5-dimethyl-2-cyclohexen-1-one, highlighted their potential in forming salts of the enol-ketimine form. The study detailed their structural properties and reactions (Jirkovsky, 1974).

Polycyclic Compound Synthesis

  • A study demonstrated the synthesis of 7-aryl-10,10-dimethyl-10,11-dihydro-5H-chromeno[3,2-c] quinoline-6,8(7H,9H)-dione derivatives using a three-component reaction involving 3-((4,4-dimethyl-6-oxo-2-(arylamino) cyclohex-1-en-1-yl)(aryl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives (Shen et al., 2016).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, benzylamine is classified as harmful if swallowed and can cause skin and eye irritation .

Future Directions

The future directions in the study of a compound depend on its potential applications. For example, benzylamine and its derivatives have potential applications in the synthesis of pharmaceuticals and other biologically active compounds .

properties

IUPAC Name

3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-15(2)9-13(8-14(17)10-15)16-11-12-6-4-3-5-7-12/h3-8,16H,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAHMSNAFCNUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60302173
Record name 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one

CAS RN

889-31-6
Record name 889-31-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60302173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYLAMINO-5,5-DIMETHYL-CYCLOHEX-2-ENONE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NA Tretyakov, AN Maslivets - Russian Journal of Organic Chemistry, 2019 - Springer
8-Aroyl-3,4-dihydro-1H-pyrrolo[2,1-a][1,4]oxazine-1,6,7-triones reacted with 3-benzylamino-5,5-dimethylcyclohex-2-en-1-one to give 3′-aroyl-1-benzyl-4′-hydroxy-1′-(2-hydroxyethyl…
Number of citations: 5 link.springer.com
Z Amiri, M Bayat - Tetrahedron Letters, 2023 - Elsevier
A simple method for the synthesis of acenaphtho[1,2-b]indolindenedione derivatives and acenaphtho[1,2-b]indolone derivatives via four-component reaction is described. The reaction …
Number of citations: 0 www.sciencedirect.com
MV Dmitriev, TV Salnikova, PS Silaichev… - Tetrahedron Letters, 2017 - Elsevier
A new methodology for the synthesis of spiro[indeno[1,2-b]quinoline-10,3′-pyrrole] derivatives via a Hantzsch-type reaction has been developed. This process involves the one-pot, …
Number of citations: 13 www.sciencedirect.com
TS Khlebnikova, VG Isakova, FA Lakhvich - Russian journal of organic …, 2009 - Springer
Reactions of 2-perfluoroalkanoylcyclohexane-1,3-diones with primary and secondary amines involved acid cleavage of the substrate with formation of the corresponding 3-…
Number of citations: 7 link.springer.com
AN Pyrko - Russian Journal of Organic Chemistry, 2008 - Springer
Reactions of cyclohexane-1,3-diones with amines and aldehydes led to the formation of 1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-diones containing alkylaryl, aryl, and hydroxy …
Number of citations: 29 link.springer.com
G Karthikeyan, PT Perumal - Canadian journal of chemistry, 2005 - cdnsciencepub.com
A facile enamination of 1,3-dicarbonyl compounds with amines has been developed that affords good to excellent yields of β-enamino esters and β-enaminones using Brønsted acidic …
Number of citations: 37 cdnsciencepub.com
A Szafraniec, M Grajda, H Jędrzejewska… - International Journal of …, 2020 - mdpi.com
The paper presents the synthesis of an enaminone resorcin[4]arene via a thermally activated o-quinomethide. The crystal structure indicates that in the solid state all enaminone units …
Number of citations: 3 www.mdpi.com

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